molecular formula C14H19ClN2O B7468999 3-amino-4-chloro-N-cyclohexyl-N-methylbenzamide

3-amino-4-chloro-N-cyclohexyl-N-methylbenzamide

Cat. No. B7468999
M. Wt: 266.76 g/mol
InChI Key: PBZACAOBOQCZJR-UHFFFAOYSA-N
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Description

3-amino-4-chloro-N-cyclohexyl-N-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ACCM and is a derivative of benzamide. In

Scientific Research Applications

ACCM has been extensively studied for its potential applications in various fields. One of the most promising applications of ACCM is in the field of cancer research. Studies have shown that ACCM has anti-tumor properties and can inhibit the growth of cancer cells. ACCM has also been studied for its potential use as an analgesic, as it has been shown to reduce pain in animal models.

Mechanism of Action

The mechanism of action of ACCM is not fully understood. However, it is believed that ACCM works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and the reduction of pain.
Biochemical and Physiological Effects
ACCM has been shown to have a variety of biochemical and physiological effects. Studies have shown that ACCM can inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and the reduction of pain. ACCM has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the major advantages of ACCM is its potential use in cancer research. ACCM has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. ACCM is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of ACCM is its potential toxicity. Studies have shown that ACCM can be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of ACCM. One potential direction is the development of new analogs of ACCM that have improved anti-tumor properties and reduced toxicity. Another potential direction is the study of the mechanism of action of ACCM, which can help to identify new targets for cancer therapy. Additionally, the use of ACCM in combination with other drugs and therapies is an area of active research, as it may lead to more effective treatments for cancer and other diseases.
Conclusion
In conclusion, 3-amino-4-chloro-N-cyclohexyl-N-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of ACCM involves the reaction of 4-chloro-N-cyclohexyl-N-methylbenzamide with ammonia in the presence of hydrogen gas. ACCM has been extensively studied for its potential applications in cancer research and as an analgesic. The mechanism of action of ACCM is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. ACCM has several advantages for use in lab experiments, including its potential use in cancer research and its relative ease of synthesis. However, its potential toxicity is a limitation that must be taken into consideration. Several future directions for the study of ACCM include the development of new analogs, the study of its mechanism of action, and the use of ACCM in combination with other drugs and therapies.

Synthesis Methods

The synthesis of ACCM involves the reaction of 4-chloro-N-cyclohexyl-N-methylbenzamide with ammonia in the presence of hydrogen gas. The reaction takes place under high pressure and high temperature, resulting in the formation of ACCM. This synthesis method has been optimized to produce high yields of ACCM with high purity.

properties

IUPAC Name

3-amino-4-chloro-N-cyclohexyl-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-17(11-5-3-2-4-6-11)14(18)10-7-8-12(15)13(16)9-10/h7-9,11H,2-6,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZACAOBOQCZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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